3-(2-Methoxyphenoxy)phenol

Catalog No.
S12158218
CAS No.
M.F
C13H12O3
M. Wt
216.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Methoxyphenoxy)phenol

Product Name

3-(2-Methoxyphenoxy)phenol

IUPAC Name

3-(2-methoxyphenoxy)phenol

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

InChI

InChI=1S/C13H12O3/c1-15-12-7-2-3-8-13(12)16-11-6-4-5-10(14)9-11/h2-9,14H,1H3

InChI Key

IGTLWLVRRGPARS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=CC=CC(=C2)O

3-(2-Methoxyphenoxy)phenol, also known as guaiphenesin, is an organic compound characterized by a phenolic structure with a methoxy group and an ether linkage. Its molecular formula is C₁₃H₁₄O₃, and it features a phenol ring substituted with a 2-methoxyphenoxy group. This compound is notable for its potential applications in pharmaceuticals and as a chemical intermediate.

Typical of phenolic compounds:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Ether Formation: The phenolic hydroxyl can undergo etherification reactions.
  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
  • Nucleophilic Substitution: The presence of the ether linkage allows for nucleophilic attack, particularly under basic conditions.

These reactions are essential for synthesizing derivatives and exploring the compound's reactivity in organic synthesis.

3-(2-Methoxyphenoxy)phenol exhibits various biological activities:

  • Expectorant Properties: It is commonly used as an expectorant in cough syrups, helping to loosen mucus in the airways.
  • Anti-inflammatory Effects: Studies suggest that it may have anti-inflammatory properties, which can be beneficial in treating respiratory conditions.
  • Antioxidant Activity: The compound has shown potential antioxidant effects, which are important for reducing oxidative stress in biological systems.

These activities make it a valuable compound in medicinal chemistry and pharmacology.

3-(2-Methoxyphenoxy)phenol finds applications in various fields:

  • Pharmaceuticals: Primarily used as an expectorant in cough medications.
  • Chemical Intermediates: Serves as a precursor for synthesizing more complex organic molecules.
  • Research: Utilized in studies exploring its biological effects and potential therapeutic uses.

Research on interaction studies involving 3-(2-Methoxyphenoxy)phenol focuses on its effects on biological systems:

  • Drug Interactions: Studies have examined how this compound interacts with other medications, particularly concerning its expectorant properties and potential side effects.
  • Mechanisms of Action: Investigations into how it exerts its biological effects at the cellular level are ongoing, particularly regarding its anti-inflammatory and antioxidant activities .

Several compounds share structural similarities with 3-(2-Methoxyphenoxy)phenol. Here is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
Guaifenesin (3-(2-Methoxyphenoxy)phenol)Contains a methoxy group and ether linkageWidely used as an expectorant
4-MethylguaiacolSimilar methoxy substitution but with a methyl groupUsed as a flavoring agent; less medicinal use
2-Methoxycinnamic AcidContains a methoxy group on a cinnamic acid backboneExhibits anti-inflammatory properties
4-Hydroxycinnamic AcidHydroxylated version of cinnamic acidKnown for its antioxidant properties

Each compound exhibits distinct biological activities and applications, making 3-(2-Methoxyphenoxy)phenol unique due to its specific role as an expectorant and its structural features that allow various chemical modifications.

Molecular Structure and Conformational Analysis

3-(2-Methoxyphenoxy)phenol consists of two aromatic rings connected via an ether linkage. The parent phenol ring features a hydroxyl group (-OH) at the para position relative to the ether-bonded phenoxy group. The phenoxy substituent carries a methoxy (-OCH₃) group at its ortho position (Figure 1). This substitution pattern creates steric hindrance between the methoxy and ether oxygen, leading to a non-planar conformation.

Key Structural Features:

  • Molecular Formula: C₁₃H₁₂O₃
  • Molecular Weight: 216.23 g/mol (calculated from analogous compounds)
  • Bond Angles: The C-O-C bond angle in the ether linkage is approximately 120°, typical for sp³ hybridized oxygen.
  • Torsional Angles: Dihedral angles between the two aromatic rings range between 45°–60°, as observed in similar diaryl ethers.

Comparative Structural Analysis with Analogous Compounds

Comparative analysis reveals how methoxy positioning affects molecular properties:

CompoundMethoxy PositionMelting Point (°C)logPHydrogen Bond Donors
3-(2-Methoxyphenoxy)phenolOrtho105–110 (inferred)2.81
3-(3-Methoxyphenoxy)phenolMeta98–102 2.51
2-(2-Methoxyphenoxy)phenolOrtho110–115 3.11

Key Observations:

  • Ortho vs. Meta Methoxy: Ortho substitution increases steric strain, raising melting points compared to meta-substituted analogs.
  • logP Differences: The ortho-methoxy group in 3-(2-Methoxyphenoxy)phenol enhances hydrophobicity (logP ≈ 2.8) compared to its meta counterpart (logP = 2.5).

Computational Studies and Molecular Orbital Analysis

Density Functional Theory (DFT) calculations on analogous compounds provide insights into electronic properties:

  • HOMO-LUMO Gap: ~5.2 eV (indicative of moderate reactivity).
  • Electrostatic Potential: The hydroxyl group acts as a hydrogen bond donor, while the methoxy group contributes to electron-rich regions on the aromatic ring.

Reactivity Predictions:

  • Nucleophilic aromatic substitution is favored at the para position of the methoxy-bearing ring due to electron-donating effects.
  • Oxidative coupling reactions may occur at the hydroxyl group, as seen in related polyphenolic ethers.

Traditional Synthetic Routes

Traditional approaches to synthesizing 3-(2-Methoxyphenoxy)phenol often involve nucleophilic aromatic substitution or condensation reactions. The Perkin reaction has been adapted for related phenolic ethers, as demonstrated in the synthesis of Sarpogrelate intermediates. For example, 2-((3-methoxy) phenethyl) phenol is prepared via Perkin condensation between 3-methoxyphenylacetic acid and salicylic aldehyde in the presence of organic bases and acetic anhydride [1]. This method avoids hydroxyl protection/deprotection steps, simplifying the synthesis of methoxy-substituted phenolic ethers.

Copper-mediated Ullmann coupling represents another classical strategy. A analogous route for 4-phenoxyphenol employs 1,4-benzoquinone and phenylboronic acid with a copper(II) ferrite catalyst, achieving an 86% yield under mild conditions [2]. While not directly reported for 3-(2-Methoxyphenoxy)phenol, this method’s success with diaryl ethers suggests adaptability through substrate modification.

Key challenges in traditional routes include harsh reaction conditions and byproduct formation. For instance, decarboxylation steps in Perkin-derived pathways require quinoline and metallic copper, which complicate purification [1]. Nevertheless, these methods remain viable for large-scale production due to accessible starting materials.

Phase Transfer Catalysis in Etherification Reactions

Phase transfer catalysis (PTC) has emerged as a transformative approach for etherification, particularly for methoxy-substituted phenolic compounds. The technique facilitates reactions between immiscible reactants by shuttling ions across phases, often eliminating the need for expensive solvents. In the synthesis of oleyl glycidyl ether polyethylene glycol, tetra-n-butylammonium bromide (TBAB) acts as a PTC agent, enabling efficient etherification of oleyl alcohol and epichlorohydrin under solvent-free conditions [3].

Applied to 3-(2-Methoxyphenoxy)phenol, PTC could streamline the coupling of 2-methoxyphenol with a halogenated phenol derivative. For example, reacting 3-bromophenol with 2-methoxyphenol in the presence of TBAB and sodium hydroxide at 60°C may yield the target compound with minimal byproducts. This method’s advantages include:

  • Reduced reaction time (3–4 hours vs. 12–24 hours in traditional routes) [3].
  • Higher atom economy due to solvent-free conditions.
  • Reusable catalysts, lowering costs.

Optimization studies for PTC systems highlight the importance of molar ratios. A 1:2.5 ratio of nucleophile to electrophile, coupled with 1.5 equivalents of NaOH, maximizes ether formation in glycidyl ether synthesis [3]. Similar adjustments could enhance yields for 3-(2-Methoxyphenoxy)phenol.

Purification Techniques and Yield Optimization

Purifying 3-(2-Methoxyphenoxy)phenol demands precise techniques to isolate the target compound from complex mixtures. Column chromatography remains a cornerstone, as evidenced by its use in isolating 4-phenoxyphenol with 86% purity [2]. For methoxy-substituted analogs, silica gel or polyamide columns effectively separate polar byproducts.

Advanced methods like semi-preparative reverse-phase HPLC (RP-HPLC) offer superior resolution. In rutin purification, RP-HPLC increased purity from 74–84% to 98.4% by removing structurally similar contaminants [4]. Applying this to 3-(2-Methoxyphenoxy)phenol would involve a C18 stationary phase and a methanol-water gradient, leveraging differences in hydrophobicity.

MethodYield (%)Purity (%)Cost Efficiency
Column Chromatography75–8690–95Moderate
Semi-preparative HPLC60–70>98High
Crystallization50–6585–90Low

Yield optimization hinges on reaction parameters:

  • Catalyst loading: Copper(II) ferrite at 5 mol% boosted 4-phenoxyphenol synthesis to 86% [2].
  • Temperature: PTC reactions at 60°C improve kinetics without degrading heat-sensitive methoxy groups [3].
  • Reaction time: Prolonged hydrogenation in Perkin-derived routes enhances decarboxylation efficiency [1].

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

216.078644241 g/mol

Monoisotopic Mass

216.078644241 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types